3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole ring fused to a quinolin-4-one core. The oxadiazole moiety is substituted at the 3-position with a 3,4-dimethylphenyl group, while the quinolin-4-one system is modified at the 1-position with a propyl chain and at the 6-position with a methyl group.
Properties
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-5-10-26-13-19(21(27)18-11-14(2)6-9-20(18)26)23-24-22(25-28-23)17-8-7-15(3)16(4)12-17/h6-9,11-13H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVOKDXPIZBLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with the Quinolinone Core: The oxadiazole intermediate is then coupled with a quinolinone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Dimethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocyclic molecules. Below is a comparative analysis based on functional groups, substituents, and reported applications:
Table 1: Structural and Functional Comparison
Key Observations:
Oxadiazole Derivatives: The target compound’s 1,2,4-oxadiazole ring differs from the 1,3,4-oxadiazole in oxadiazon and oxadiargyl. This positional isomerism impacts electronic properties and biological activity. For instance, 1,3,4-oxadiazoles in herbicides exhibit strong electrophilic character, enhancing interaction with plant enzyme targets .
Quinoline vs. Other Heterocycles: The quinolin-4-one core in the target compound contrasts with the pyrazolone (Compound 4g) and benzodiazepine systems. Quinolines are associated with antimalarial and anticancer activities, but the propyl and methyl substituents here could modulate selectivity or metabolic stability .
Substituent Effects :
- The absence of chlorine atoms in the target compound’s aryl group distinguishes it from oxadiazon/oxadiargyl, likely reducing environmental persistence but possibly diminishing herbicidal potency.
- The propyl chain at the 1-position may enhance membrane permeability compared to smaller alkyl groups in analogs.
Research Findings and Limitations
- Synthesis Pathways: The target compound’s synthesis likely involves cyclocondensation of amidoximes with carbonyl precursors, a method common for 1,2,4-oxadiazoles .
- Biological Activity: While oxadiazon and oxadiargyl are well-characterized herbicides, the target compound’s bioactivity remains speculative. Computational modeling (e.g., molecular docking) could predict interactions with enzymes like protoporphyrinogen oxidase (PPO), a target for oxadiazole herbicides .
- Data Gaps: No experimental data on solubility, stability, or toxicity were identified for the target compound. Comparative studies with oxadiazon or quinoline-based drugs (e.g., chloroquine) are needed to validate hypotheses.
Biological Activity
The compound 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one , often referred to by its chemical structure or as a derivative of quinoline and oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.
The molecular formula of the compound is , with a molecular weight of 374.44 g/mol. It features a complex structure that includes a quinoline core and an oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O |
| Molecular Weight | 374.44 g/mol |
| LogP | 4.447 |
| Water Solubility | LogSw -4.31 |
| Polar Surface Area | 83.374 Ų |
Anticancer Activity
Research indicates that compounds containing both quinoline and oxadiazole structures often exhibit significant anticancer properties. The specific compound has been included in various screening libraries aimed at identifying anticancer agents:
- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell proliferation and survival pathways. This is particularly relevant in cancers associated with dysregulated signaling pathways.
- Case Studies : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a related compound demonstrated IC50 values in the low micromolar range against these cell lines.
Antimicrobial Activity
The oxadiazole moiety has been linked to antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains:
- Bacterial Inhibition : Tests have indicated that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at certain concentrations.
Other Pharmacological Effects
Additional research has suggested potential neuroprotective and anti-inflammatory effects:
- Neuroprotection : Some derivatives have shown promise in models of neurodegeneration, potentially through antioxidant mechanisms.
- Anti-inflammatory Activity : The compound may reduce pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
